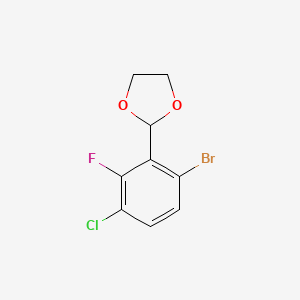

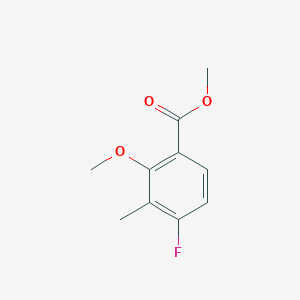

1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene is a chemical compound with the CAS Number: 2432848-52-5 . It has a molecular weight of 237.04 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Total Synthesis of Biologically Active Compounds

The compound 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene has been utilized in the total synthesis of biologically active, naturally occurring compounds. One such example is the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, achieved through a five-step process starting from a related bromo-dimethoxyphenyl compound (Akbaba et al., 2010).

Building Blocks for Molecular Electronics

Aryl bromides like this compound serve as precursors for various molecular wires in molecular electronics. These are used in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

Synthesis of Isoindoles

The compound plays a role in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. This is achieved by reacting 2-(dialkoxymethyl)phenyllithium compounds with nitriles, followed by acid-catalyzed cyclization (Kuroda & Kobayashi, 2015).

Development of Sterically Protecting Groups

The compound has been used in the preparation of sterically hindered bromobenzenes, which are further converted to phosphonous dichlorides and utilized to stabilize low-coordinate phosphorus compounds (Yoshifuji et al., 1993).

Polymer Synthesis

- Synthesis of Polyethers with Pendant Hydroxyl Groups: In polymer science, this compound contributes to the polyaddition reactions for creating high molecular weight polymers with pendant primary hydroxyl groups (Nishikubo et al., 1999).

Spectroscopic Applications

- Vibrational and Electronic Absorption Spectroscopy: The compound is studied in the field of spectroscopy, particularly for understanding the Π* ← Π systems in trisubstituted benzenes, which helps in interpreting various spectral properties (Aralakkanavar et al., 1991).

Bioactive Compound Synthesis

- Synthesis of PTP1B Inhibitors: This compound is used in the synthesis of bromophenols from red algae, which are moderate inhibitors of the protein tyrosine phosphatase 1B (PTP1B), an enzyme relevant in diabetes and obesity research (Guo et al., 2011).

Safety and Hazards

Mécanisme D'action

Mode of Action

Bromo-difluoro-methoxymethyl benzene compounds are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed reaction. This suggests that 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene may interact with its targets by acting as a coupling partner in such reactions.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions , it may contribute to the synthesis of a wide range of organic compounds, with effects depending on the specific compounds synthesized.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

1-bromo-3,4-difluoro-2-(methoxymethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJKNMVNYKHXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)